N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves several steps. One common synthetic route includes the reaction of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide with hydroxylamine under specific reaction conditions . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with halogenating agents.
Common reagents and conditions used in these reactions include hydroxylamine for the synthesis, oxidizing agents for oxidation, and reducing agents for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: It has gained attention for its potential therapeutic effects, particularly as a PHD inhibitor.
Industry: The compound is used in industrial applications for bulk custom synthesis and procurement.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves its role as a PHD inhibitor. This compound inhibits the activity of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHD enzymes, the compound can modulate the activity of HIFs, leading to various biological effects.
Comparison with Similar Compounds
N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide can be compared with other similar compounds, such as:
N-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide:
Other PHD inhibitors: Compounds like dimethyloxalylglycine (DMOG) and FG-4592 also inhibit PHD enzymes but differ in their chemical structure and specific biological effects.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
N'-hydroxy-3-(piperidin-1-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,17H,1-3,7-8,10H2,(H2,14,15) |
InChI Key |
CDJQJMWMMWSOCT-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)/C(=N/O)/N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=NO)N |
Origin of Product |
United States |
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